

# A Comparative Guide to the $^1\text{H}$ and $^{13}\text{C}$ NMR Data of Acetylated Thiohexopyranoses

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## Compound of Interest

Compound Name: 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose

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For researchers and professionals in the fields of carbohydrate chemistry and drug development, a thorough understanding of the structural characteristics of modified sugars is paramount. This guide provides a comparative analysis of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) data for acetylated thiohexopyranoses, offering valuable insights for the identification and characterization of these important compounds. The data presented herein, supported by detailed experimental protocols, serves as a practical reference for scientists engaged in the synthesis and analysis of thioglycosides and related molecules.

## Comparative NMR Data of Acetylated Thiohexopyranoses

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for the peracetylated forms of D-thioglucopyranose and D-thiogalactopyranose. These derivatives are widely used as intermediates in glycochemistry. The data has been compiled from various sources and is presented for direct comparison. All spectra were recorded in deuterated chloroform ( $\text{CDCl}_3$ ).

Table 1:  $^1\text{H}$  NMR Chemical Shift Data (ppm) for Peracetylated Thiohexopyranoses in  $\text{CDCl}_3$

Proton	2,3,4,6-tetra-O-acetyl-1-thio- $\beta$ -D-glucopyranose	2,3,4,6-tetra-O-acetyl-1-thio- $\beta$ -D-galactopyranose
H-1	~4.6 (d)	~4.6 (d)
H-2	~5.0 (t)	~5.1 (dd)
H-3	~5.2 (t)	~5.0 (dd)
H-4	~5.1 (t)	~5.4 (d)
H-5	~3.7 (ddd)	~4.0 (t)
H-6a	~4.2 (dd)	~4.1 (dd)
H-6b	~4.1 (dd)	~4.1 (dd)
SH	~2.0 (d)	~2.1 (d)
Acetyl CH <sub>3</sub>	2.09, 2.04, 2.02, 1.99 (s)	2.15, 2.05, 2.00, 1.98 (s)

Note: Chemical shifts are approximate and can vary slightly based on experimental conditions. Coupling constants (J values) are crucial for definitive assignments but are not included in this summary table for brevity.

Table 2: <sup>13</sup>C NMR Chemical Shift Data (ppm) for Peracetylated Thiohexopyranoses in CDCl<sub>3</sub>

Carbon	2,3,4,6-tetra-O-acetyl-1-thio- $\beta$ -D-glucopyranose	2,3,4,6-tetra-O-acetyl-1-thio- $\beta$ -D-galactopyranose
C-1	~84.0	~84.5
C-2	~70.5	~67.0
C-3	~74.0	~72.0
C-4	~68.5	~67.5
C-5	~76.0	~73.5
C-6	~62.0	~61.5
Acetyl C=O	~170.6, 170.2, 169.4, 169.3	~170.4, 170.2, 170.0, 169.5
Acetyl CH <sub>3</sub>	~20.7, 20.6, 20.5	~20.8, 20.7, 20.6

## Experimental Protocols

### Acetylation of Thiohexopyranoses with Acetic Anhydride and Pyridine.[1]

This protocol describes a general method for the O-acetylation of thiohexopyranoses.

Materials:

- Thiohexopyranose (e.g., 1-thio- $\beta$ -D-glucose)
- Anhydrous pyridine
- Acetic anhydride
- Toluene
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>)

- Brine (saturated aqueous NaCl)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Thin-layer chromatography (TLC) plates

Procedure:

- Dissolve the thiohexopyranose (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon).
- Cool the solution to 0 °C in an ice bath.
- Slowly add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
- Quench the reaction by the slow addition of methanol.
- Remove the pyridine by co-evaporation with toluene under reduced pressure.
- Dissolve the residue in dichloromethane and wash successively with 1 M HCl, water, saturated aqueous  $\text{NaHCO}_3$ , and brine.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the peracetylated thiohexopyranose.

## NMR Sample Preparation and Data Acquisition

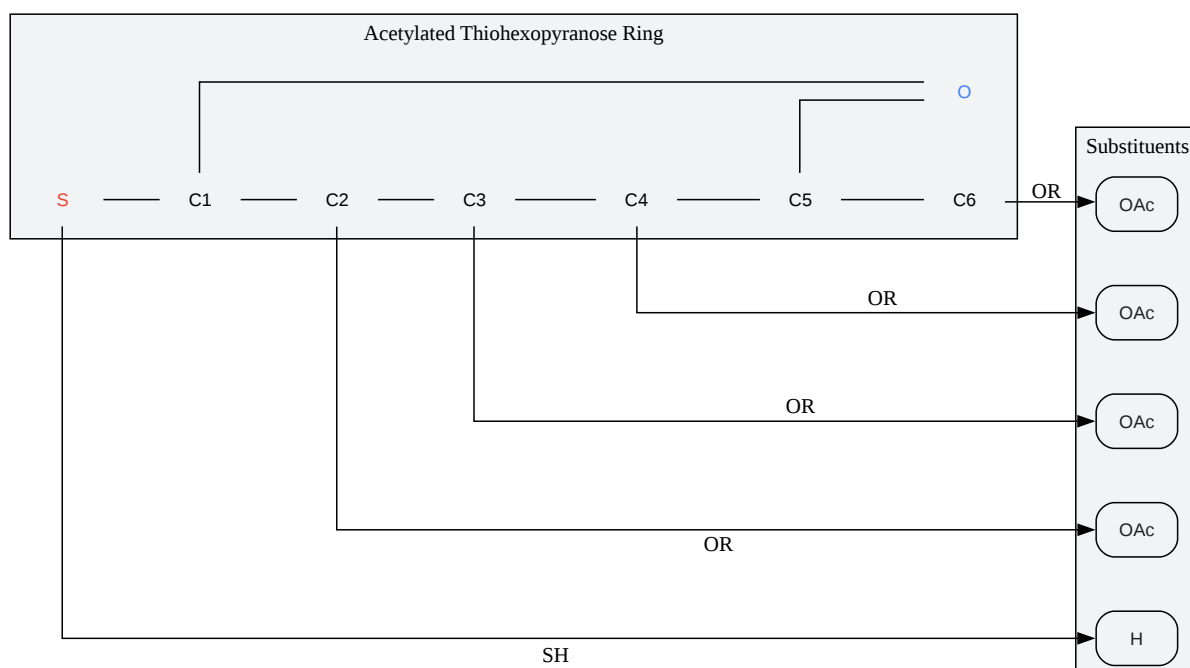
Procedure:

- Dissolve approximately 10-20 mg of the purified acetylated thiohexopyranose in about 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ).

- Transfer the solution to a 5 mm NMR tube.
- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
- Reference the chemical shifts to the residual solvent peak of  $\text{CDCl}_3$  ( $\delta\text{H} = 7.26$  ppm,  $\delta\text{C} = 77.16$  ppm).

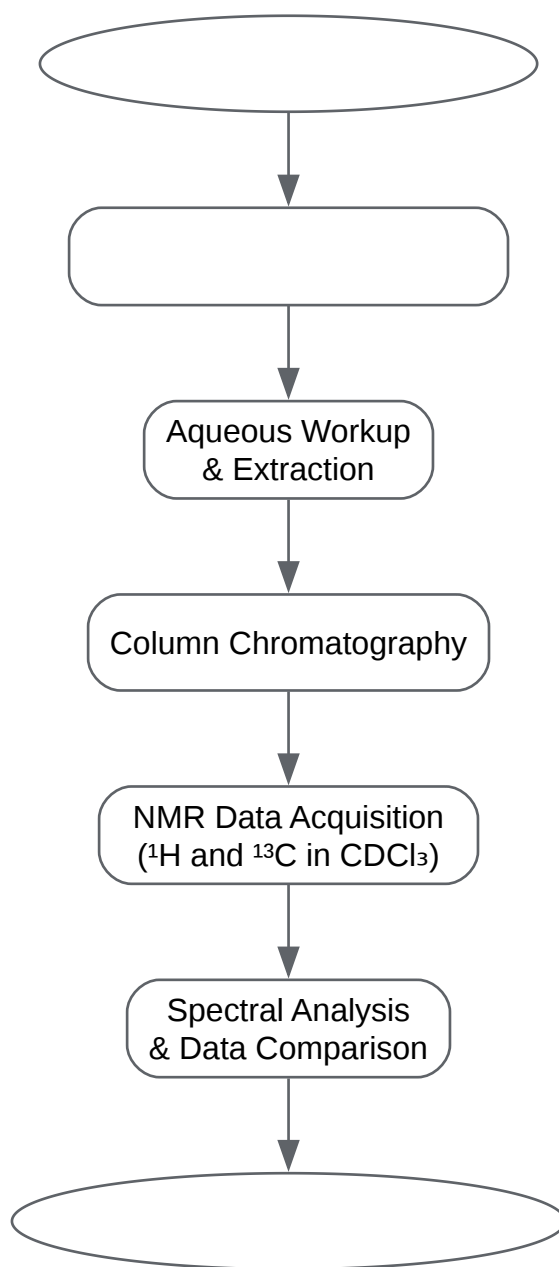
## Visualization of Key Structures and Processes

The following diagrams illustrate the general structure of an acetylated thiohexopyranose and the workflow for its synthesis and characterization.



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Caption: General structure of a 1-thio-peracetylated hexopyranose.



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Caption: Workflow for the synthesis and NMR analysis of acetylated thiohexopyranoses.

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